3-(5-methyl-1H-tetrazol-1-yl)benzoic acid

Coordination Chemistry MOF Design Crystal Engineering

3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid is a heterocyclic building block of the tetrazole-benzoic acid class, bearing a 5-methyl-1H-tetrazole ring at the meta position of the benzoic acid scaffold. It has a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 799262-37-6
Cat. No. B1598253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-tetrazol-1-yl)benzoic acid
CAS799262-37-6
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-3-7(5-8)9(14)15/h2-5H,1H3,(H,14,15)
InChIKeyJLXVSQOBCKTJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid (CAS 799262-37-6): Key Compound Attributes for R&D Procurement


3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid is a heterocyclic building block of the tetrazole-benzoic acid class, bearing a 5-methyl-1H-tetrazole ring at the meta position of the benzoic acid scaffold. It has a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol [1]. The compound functions as a carboxylic acid bioisostere, with the tetrazole ring offering comparable acidity and hydrogen-bonding capacity to a carboxylate group while enhancing metabolic stability and modulating lipophilicity [2]. Its bifunctional nature—combining a carboxylate donor and a multidentate tetrazole ring—makes it a versatile ligand in coordination chemistry and a strategic intermediate in medicinal chemistry campaigns [3].

Why 3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid Cannot Be Swapped with Closest Analogs: Key Differentiation Drivers


Although 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid shares its core architecture with regioisomeric congeners such as 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (CAS 72470-51-0) and 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid (CAS 64170-57-6), as well as with the non-methylated analog 3-(1H-tetrazol-1-yl)benzoic acid (CAS 204196-80-5), critical differences in substitution geometry, lipophilicity, and electronic properties preclude simple interchange. The meta-carboxylate position yields a non-linear bridging angle in coordination polymers that is distinct from the linear para-topology, while the 5-methyl group on the tetrazole ring meaningfully alters the compound's logP by approximately +0.84 log units relative to the des-methyl analog [1]. These structural distinctions translate into divergent performance in MOF topology control, bioisosteric SAR campaigns, and supramolecular assembly design.

3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid: Head-to-Head Quantitative Differentiation Evidence


Regioisomeric Differentiation: Meta-Substitution Enables Non-Linear Bridging Geometry Unavailable from Para Isomers

The 3-(meta) carboxylate substitution pattern of the target compound generates a bridging angle of approximately 120° between the tetrazole N-donor and the carboxylate O-donor when both coordinate to metal centers. In contrast, the 4-(para) isomer (CAS 64170-57-6) yields a linear, rod-like ditopic linker with a 180° bridging vector. This angular versus linear topology distinction is a fundamental determinant of the dimensionality and pore architecture of the resulting coordination polymer or MOF [1]. The meta topology is specifically compatible with the formation of helical chains, 2D sheets, and 3D networks with trigonal nodes that the para isomer cannot replicate.

Coordination Chemistry MOF Design Crystal Engineering

Lipophilicity Modulation by 5-Methyl Group: +0.84 LogP Increase Over the Des-Methyl Analog

The 5-methyl substituent on the tetrazole ring significantly alters the lipophilicity of the target compound. The target compound (CAS 799262-37-6) has a computed XLogP3-AA value of 1.2 [1], whereas the non-methylated analog 3-(1H-tetrazol-1-yl)benzoic acid (CAS 204196-80-5) has a measured/calculated LogP of 0.36 . This difference of +0.84 log units represents a nearly 7-fold increase in octanol-water partition coefficient, which can meaningfully impact membrane permeability, plasma protein binding, and overall pharmacokinetic profile in drug discovery programs.

Medicinal Chemistry ADME Optimization Bioisostere Design

Tetrazole as a Carboxylic Acid Bioisostere: pKa Overlap Enables Ionization-Matched Replacement

The 5-substituted-1H-tetrazole moiety exhibits a pKa range of approximately 4.5–4.9, which closely matches the pKa of a typical aromatic carboxylic acid (pKa ≈ 4.2–4.4) [1][2]. This near-identical acidity profile ensures that the tetrazole ring is deprotonated and negatively charged at physiological pH (7.4), effectively mimicking the carboxylate anion in hydrogen-bonding interactions with target proteins. The 5-methyl substitution on the tetrazole does not substantially perturb this pKa (predicted carboxylic acid pKa for the 4-substituted analog = 3.73 ± 0.10 ), while the added methyl group contributes the lipophilicity advantage described above.

Medicinal Chemistry Bioisostere Strategy Drug Design

Commercial Availability and Purity Benchmarking: Meta Isomer Offers Distinct Sourcing Advantage

The target compound is stocked by multiple international suppliers with specified purity levels. Santa Cruz Biotechnology offers 100 mg at 95% purity for $60.00 , Fluorochem supplies 500 mg at 95.0% purity for £219.00 and 1 g for £262.00 , and Leyan (Shanghai) provides 98% purity material . In comparison, the 4-substituted isomer (CAS 64170-57-6) is typically listed at 95% purity with fewer stocking vendors, and the 2-substituted isomer (CAS 72470-51-0) is similarly priced but has a different substitution pattern that may be incompatible with meta-specific coordination chemistry requirements. The 3-substituted (meta) compound therefore presents a favorable combination of vendor diversity, purity options, and accessible pricing for the specific geometry it provides.

Chemical Procurement Building Block Sourcing Purity Specification

Coordination Chemistry: Tetrazole as a Multidentate Ligand Provides Versatile Metal-Binding Modes

The tetrazole ring in the target compound contains four nitrogen atoms capable of acting as coordination donors, enabling monodentate, bidentate chelating, and bidentate bridging coordination modes with metal ions [1]. When combined with the carboxylate group at the meta position, this creates a bifunctional ligand with up to five potential donor atoms (4 N + 2 O), offering a coordination diversity that simple benzoic acid derivatives (1–2 O donors only) cannot provide. 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid thus serves as a compact, ditopic linker with both hard (carboxylate O) and intermediate (tetrazole N) donor character—an ambidentate profile particularly suited to heterometallic framework construction [2].

Coordination Chemistry Supramolecular Chemistry Ligand Design

3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid: High-Value Application Scenarios for Scientific Procurement


Angular Ditopic Linker for Non-Linear Metal-Organic Frameworks (MOFs)

The meta-carboxylate geometry delivers a ~120° bridging angle between the tetrazole N-donor and carboxylate O-donor sites, enabling the construction of helical, honeycomb, and trigonal-prismatic MOF architectures that require a non-linear linker. This angular topology is inaccessible with the para-substituted isomer (CAS 64170-57-6), which produces only linear, rod-like frameworks. Researchers aiming to engineer MOFs with controlled pore curvature or chiral channels should select the 3-substituted (meta) compound [1].

Medicinal Chemistry Lead Optimization Using Carboxylic Acid Bioisostere Replacement

When a hit or lead compound contains a metabolically vulnerable benzoic acid group, 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid can serve as a direct replacement scaffold. The tetrazole ring preserves the key carboxylate-like pKa (4.5–4.9 vs. 4.2–4.4 for COOH) and hydrogen-bonding pattern while the 5-methyl group confers a +0.84 logP advantage over the des-methyl analog, potentially improving membrane permeability and oral bioavailability in SAR exploration [2][3].

Bifunctional Ligand for Heterometallic Coordination Complex Synthesis

The combination of hard carboxylate O-donors and intermediate tetrazole N-donors within a single compact molecule makes the target compound an ideal ligand for constructing heterometallic complexes—for example, lanthanide-transition metal (3d-4f) systems. The differential donor hardness enables selective metal binding: lanthanide ions preferentially coordinate to carboxylate oxygens while transition metals favor tetrazole nitrogens. This selectivity is not achievable with homoleptic carboxylate or tetrazole ligands [4].

Supramolecular Assembly Building Block with Methyl-Driven Solubility Tuning

In supramolecular chemistry, the 5-methyl group on the tetrazole ring not only increases lipophilicity (XLogP3 = 1.2) but also introduces a steric element that influences crystal packing and solvent inclusion behavior. Compared to the non-methylated analog (LogP = 0.36), the target compound exhibits reduced aqueous solubility and enhanced organic solvent compatibility, making it preferable for supramolecular gelation studies and organic-phase self-assembly processes [5].

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